Cas no 57778-78-6 (3-isocyanato-1H-indole)

3-isocyanato-1H-indole is a versatile organic compound with significant applications in the synthesis of fine chemicals and pharmaceuticals. It serves as a building block for various heterocyclic compounds due to its unique structure and reactivity. The compound's isocyanato group facilitates efficient coupling reactions, while the indole core enhances its stability and biological activity. Its use in organic synthesis offers enhanced yields and selectivity, making it a valuable intermediate in the pharmaceutical industry.
3-isocyanato-1H-indole structure
3-isocyanato-1H-indole structure
Product name:3-isocyanato-1H-indole
CAS No:57778-78-6
MF:C9H6N2O
Molecular Weight:158.15674
MDL:MFCD09864202
CID:869016
PubChem ID:12243796

3-isocyanato-1H-indole 化学的及び物理的性質

名前と識別子

    • 3-isocyanato-1H-indole
    • 3-Indolylisocyanat
    • 3-isocyanato-1H-indole(SALTDATA: FREE)
    • 3-isocyanato-indole
    • F2143-0204
    • MFCD09864202
    • DTXSID50482099
    • DA-18563
    • C80026
    • 3-Isocyanato-1H-indole, AldrichCPR
    • 1H-Indole, 3-isocyanato-
    • EN300-238607
    • AKOS005171958
    • ALBB-009276
    • 57778-78-6
    • SCHEMBL4042175
    • 3-Isocyanato-1H-indole, Technical Grade
    • STK505795
    • 3-indolyl isocyanate
    • MDL: MFCD09864202
    • インチ: InChI=1S/C9H6N2O/c12-6-11-9-5-10-8-4-2-1-3-7(8)9/h1-5,10H
    • InChIKey: MOQVAFASDJTQQU-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(=CN2)N=C=O

計算された属性

  • 精确分子量: 158.04800
  • 同位素质量: 158.048012819g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 211
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.2Ų
  • XLogP3: 3.4

じっけんとくせい

  • Solubility: DMSO (Slightly)
  • PSA: 45.22000
  • LogP: 2.13520

3-isocyanato-1H-indole Security Information

  • 危険物輸送番号:UN 2811 6.1 / PGIII
  • 危険カテゴリコード: 43
  • セキュリティの説明: 36/37
  • HazardClass:IRRITANT
  • 储存条件:Hygroscopic, Refrigerator, under inert atmosphere

3-isocyanato-1H-indole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-isocyanato-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-238607-0.1g
3-isocyanato-1H-indole
57778-78-6 95%
0.1g
$118.0 2024-06-19
Enamine
EN300-238607-0.5g
3-isocyanato-1H-indole
57778-78-6 95%
0.5g
$265.0 2024-06-19
TRC
I809138-25mg
3-Isocyanato-1H-indole, Technical Grade
57778-78-6
25mg
$ 51.00 2023-09-07
Life Chemicals
F2143-0204-2.5g
3-Isocyanato-1H-indole
57778-78-6 95%+
2.5g
$535.0 2023-09-06
Life Chemicals
F2143-0204-1g
3-Isocyanato-1H-indole
57778-78-6 95%+
1g
$325.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
040285-500mg
3-Isocyanato-1H-indole
57778-78-6
500mg
3884.0CNY 2021-07-05
TRC
I809138-100mg
3-Isocyanato-1H-indole, Technical Grade
57778-78-6
100mg
$ 126.00 2023-09-07
abcr
AB215179-250 g
3-Isocyanato-1H-indole; 95%
57778-78-6
250g
€159.00 2022-03-04
eNovation Chemicals LLC
K58864-1g
3-Isocyanato-1H-indole
57778-78-6 95%
1g
$895 2024-05-25
abcr
AB215179-10 g
3-Isocyanato-1H-indole, 95%; .
57778-78-6 95%
10 g
€1,783.00 2023-07-20

3-isocyanato-1H-indole 関連文献

3-isocyanato-1H-indoleに関する追加情報

Professional Introduction to 3-isocyanato-1H-indole (CAS No. 57778-78-6)

3-isocyanato-1H-indole, with the chemical formula C9H5NO2 and CAS number 57778-78-6, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. This compound belongs to the class of isocyanates, characterized by the presence of a highly reactive isocyanate group (-N=C=O). The indole moiety, a bicyclic aromatic structure consisting of a benzene ring fused to a pyrrole ring, imparts unique electronic and steric properties to the molecule. These characteristics make 3-isocyanato-1H-indole a valuable building block for the development of novel chemical entities, particularly in the realm of medicinal chemistry.

The reactivity of the isocyanate group in 3-isocyanato-1H-indole allows for diverse chemical transformations, including condensation reactions with amines and alcohols, as well as polymerization processes. These reactions are fundamental in constructing complex molecular architectures, such as polyurethanes and polyureas, which have applications in materials science and biomedicine. In recent years, there has been growing interest in leveraging the unique properties of isocyanates for drug discovery and development.

One of the most compelling applications of 3-isocyanato-1H-indole is in the synthesis of bioactive molecules. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous pharmacologically active compounds. For instance, indole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of an isocyanate group into this scaffold opens up new avenues for designing molecules with enhanced biological activity.

Recent research has highlighted the potential of 3-isocyanato-1H-indole as a precursor in the development of small-molecule inhibitors targeting specific biological pathways. A notable example is its use in generating indole-based kinase inhibitors, which are critical in oncology research. By modifying the substitution pattern on the indole ring and employing 3-isocyanato-1H-indole as an intermediate, researchers have been able to fine-tune the binding affinity and selectivity of these inhibitors. This approach has led to the discovery of novel compounds with promising preclinical profiles.

The pharmaceutical industry has also explored the use of 3-isocyanato-1H-indole in designing therapeutic agents for neurological disorders. Indole derivatives are known to interact with various neurotransmitter receptors and ion channels, making them attractive candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The reactivity of the isocyanate group allows for the introduction of functional groups that can modulate receptor binding, thereby enhancing therapeutic efficacy.

In addition to its role in drug discovery, 3-isocyanato-1H-indole has found applications in materials science. The ability to polymerize isocyanates into high-performance polymers has led to advancements in coatings, adhesives, and elastomers. These materials exhibit exceptional mechanical strength, thermal stability, and chemical resistance, making them suitable for demanding industrial applications. Furthermore, recent studies have demonstrated the potential use of 3-isocyanato-1H-indole-based polymers in biomedical devices due to their biocompatibility and tunable properties.

The synthesis of 3-isocyanato-1H-indole typically involves the reaction of 1-indolecarboxaldehyde with phosgene or other carbonylating agents under controlled conditions. However, due to safety concerns associated with phosgene, alternative synthetic routes using milder reagents have been explored. For instance, catalytic methods employing transition metal complexes have been developed to facilitate the formation of the isocyanate group without compromising yield or selectivity.

The growing demand for 3-isocyanato-1H-indole has prompted researchers to optimize its production processes for scalability and sustainability. Green chemistry principles have been integrated into these efforts by reducing waste generation and minimizing hazardous byproducts. Such initiatives align with global trends toward environmentally responsible chemical manufacturing.

Future directions in the study of 3-isocyanato-1H-indole include exploring its role in drug delivery systems and nanotechnology applications. The unique structural features of this compound make it an ideal candidate for designing targeted drug delivery platforms that enhance therapeutic outcomes while reducing side effects. Additionally, its potential use in constructing functionalized nanoparticles has opened up new possibilities for nanomedicine research.

In conclusion,3-isocyanato-1H-indole (CAS No. 57778-78-6) is a multifaceted compound with significant implications in pharmaceutical chemistry and materials science. Its reactivity and structural versatility make it a valuable tool for developing innovative solutions across multiple disciplines. As research continues to uncover new applications for this compound,3-isocyanato-1H-indole is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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